molecular formula C8H11BO3S B1498254 4-(Methoxymethylthio)phenylboronic acid CAS No. 1072952-17-0

4-(Methoxymethylthio)phenylboronic acid

Cat. No.: B1498254
CAS No.: 1072952-17-0
M. Wt: 198.05 g/mol
InChI Key: VWZLCFRKACUMDI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of phenylboronic acid derivatives follows established International Union of Pure and Applied Chemistry guidelines for organometallic compounds containing boron. Based on the structural patterns observed in related compounds found in the search results, this compound would be systematically named as (4-(methoxymethylsulfanyl)phenyl)boronic acid. This nomenclature follows the pattern established for similar compounds such as 4-(Methylthio)phenylboronic acid, which carries the International Union of Pure and Applied Chemistry name (4-methylsulfanylphenyl)boronic acid. The related compound 4-Methyl-2-(methylthio)phenylboronic acid demonstrates the systematic approach, with its International Union of Pure and Applied Chemistry designation as (4-methyl-2-methylsulfanylphenyl)boronic acid.

The Chemical Abstracts Service registration system provides unique identifiers for phenylboronic acid derivatives, as evidenced by the related compounds in the search results. For instance, 4-(Methylthio)phenylboronic acid bears Chemical Abstracts Service number 98546-51-1, while 4-Methyl-2-(methylthio)phenylboronic acid is assigned Chemical Abstracts Service number 1451392-51-0. The systematic classification places these compounds within the broader category of organoboron compounds, specifically as substituted phenylboronic acids containing sulfur-based functional groups. The molecular descriptor language number assignments further facilitate database searches and cross-referencing, with 4-(Methylthio)phenylboronic acid assigned molecular descriptor language number MFCD00093410.

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

The search results reveal limited crystallographic data for the specific compound of interest, though related phenylboronic acid derivatives provide structural insights. The general structural framework of phenylboronic acids is well-established, with the boron center exhibiting sp² hybridization and containing an empty p-orbital, as documented for phenylboronic acid itself. The molecular geometry around the boron atom in phenylboronic acids involves two hydroxyl groups and one carbon-boron bond, creating a planar configuration with idealized C₂ᵥ molecular symmetry.

Computational modeling data from the search results indicates that related compounds exhibit specific geometric parameters. The related compound 4-(Methylthio)phenylboronic acid has a molecular formula of C₇H₉BO₂S with a molecular weight of 168.02 grams per mole. The canonical Simplified Molecular-Input Line-Entry System representation for this related compound is B(C1=CC=C(C=C1)SC)(O)O, providing insight into the connectivity pattern. The structural analysis of (4-((Methylthio)methyl)phenyl)boronic acid, with molecular formula C₈H₁₁BO₂S and molecular weight 182.05 grams per mole, demonstrates how additional methyl groups affect the overall molecular framework.

The crystalline form of related compounds provides additional structural context. For 4-(Methylthio)phenylboronic acid, the physical form is described as a crystalline powder with a melting point range of 210-214 degrees Celsius. The orthorhombic crystal system observed in phenylboronic acid derivatives typically involves hydrogen bonding between molecules, forming dimeric units that extend into three-dimensional hydrogen-bonded networks. These structural features likely apply to this compound, though specific crystallographic data for this compound was not found in the search results.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Profiles

Spectroscopic characterization data for the specific compound this compound is not available in the search results. However, comprehensive spectroscopic profiles for related phenylboronic acid derivatives provide valuable comparative information. The nuclear magnetic resonance spectroscopic data for related compounds demonstrates characteristic patterns for phenylboronic acid derivatives containing sulfur substituents.

For the structurally related compound synthesized in cross-coupling reactions, ¹H nuclear magnetic resonance spectroscopy in deuterated tetrahydrofuran shows specific chemical shift patterns. The aromatic protons typically appear in the range of 7.08-8.61 parts per million, with the boronic acid protons often observed as exchangeable signals. The methylthio groups in related compounds exhibit characteristic chemical shifts, with the sulfur-bound methyl groups appearing as singlets around 2.29-2.46 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing between 110-145 parts per million and aliphatic carbons associated with methylthio groups observed at lower field positions.

Infrared spectroscopy data for related phenylboronic acid derivatives indicates characteristic absorption bands. The infrared spectrum of 4-(Methylthio)phenylboronic acid shows authentic spectral features according to supplier specifications. Boronic acid functional groups typically exhibit broad hydroxyl stretching vibrations in the 3200-3600 wavenumber region, while aromatic carbon-carbon stretching appears around 1600 wavenumber. The carbon-sulfur stretching vibrations and other sulfur-related modes provide additional fingerprint information for structural confirmation.

Mass spectrometry profiles for related compounds demonstrate fragmentation patterns characteristic of phenylboronic acid derivatives. High-resolution mass spectrometry data for related synthesis products shows molecular ion peaks consistent with expected molecular formulas. The fragmentation patterns typically involve loss of hydroxyl groups from the boronic acid functionality and fragmentation around the sulfur-containing substituents.

Comparative Analysis with Related Phenylboronic Acid Derivatives

The comparative analysis of this compound with related derivatives reveals significant structural and property relationships within this chemical family. The search results provide comprehensive data for several closely related compounds that serve as valuable comparison points. 4-(Methylthio)phenylboronic acid represents the most structurally similar compound, differing only in the absence of the methoxy group in the side chain. This related compound exhibits a molecular weight of 168.02 grams per mole and a melting point range of 210-214 degrees Celsius.

The introduction of additional functional groups significantly impacts molecular properties, as demonstrated by the comparison between different methylthio-substituted derivatives. 4-Methyl-2-(methylthio)phenylboronic acid shows a molecular weight of 182.05 grams per mole, illustrating how additional methyl substitution increases molecular mass. The positional isomerism effects are evident when comparing 4-(Methylthio)phenylboronic acid with 2-(Methylthio)phenylboronic acid, which bears the same molecular formula C₇H₉BO₂S but exhibits different Chemical Abstracts Service numbers (98546-51-1 versus 168618-42-6).

The comparative solubility profiles reveal important structure-property relationships. 4-(Methylthio)phenylboronic acid demonstrates solubility in methanol while showing limited water solubility. This pattern is consistent with the general behavior of phenylboronic acids, which exhibit poor solubility in non-polar solvents like hexanes but maintain solubility in polar organic solvents. The introduction of methoxy groups, as would be present in this compound, typically enhances polarity and may improve water solubility compared to the purely methylthio derivatives.

Chemical reactivity patterns among related phenylboronic acid derivatives demonstrate their utility in organic synthesis applications. The search results indicate that 4-(Methylthio)phenylboronic acid participates in various cross-coupling reactions, including Suzuki-Miyaura reactions with aryl halides and alkynyl bromides. These compounds also engage in addition reactions with naphthyridine N-oxides and oxyarylation reactions for synthesizing tetrahydrofuran derivatives. The presence of sulfur-containing substituents provides additional reactivity options, including sulfoxidation reactions and copper-catalyzed halogenation processes. Based on these comparative data, this compound would be expected to exhibit similar synthetic utility while potentially offering enhanced selectivity due to the additional methoxy functionality.

Properties

CAS No.

1072952-17-0

Molecular Formula

C8H11BO3S

Molecular Weight

198.05 g/mol

IUPAC Name

[4-(methoxymethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C8H11BO3S/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5,10-11H,6H2,1H3

InChI Key

VWZLCFRKACUMDI-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)SCOC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)SCOC)(O)O

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

4-(Methoxymethylthio)phenylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound serves as a boron source due to its boronic acid functionality, facilitating the formation of carbon-carbon bonds.

Table 1: Common Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura Coupling Formation of biaryls from aryl halides and arylboronic acids.
Palladium-Catalyzed Reactions Used in tandem-type reactions for complex molecule synthesis.
Copper-Mediated Reactions Involved in ligandless reactions for functionalization of aryl groups.

Applications in Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where it is investigated for its potential therapeutic properties. Its derivatives have been studied for their activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

A study explored the use of phenylboronic acids, including derivatives like this compound, as inhibitors of specific cancer cell lines. The results indicated that modifications to the boronic acid structure could enhance cytotoxicity against targeted cancer cells, making it a promising candidate for further development.

Drug Delivery Systems

Another significant application is in the development of drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in designing smart drug delivery vehicles that respond to physiological changes (e.g., glucose levels).

Table 2: Characteristics of Boronic Acid-Based Drug Delivery Systems

FeatureDescription
Glucose Sensitivity Changes in drug release rates based on glucose concentration.
Biocompatibility Suitable for use in biological systems without adverse effects.
Controlled Release Ability to modulate drug release profiles based on environmental stimuli.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s boronic acid group enables participation in Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction forming carbon–carbon bonds. Key findings:

  • Regioselectivity : In a study using ortho-substituted phenylboronic acids (e.g., ortho-methoxyphenylboronic acid), the methoxy group facilitated O-chelation with palladium, stabilizing transition states and directing atropselectivity (Table 1) .

  • Reaction Kinetics : Substitution at the para-position (methoxymethylthio) can alter steric and electronic effects, potentially enhancing coupling efficiency compared to unsubstituted phenylboronic acid .

Table 1: Selectivity in Suzuki–Miyaura Cross-Coupling

Boronic Acid SubstituentProduct Selectivity ( syn : anti )Key Mechanistic Insight
ortho-Methoxy85:15O-chelation stabilizes syn transition state
para-MethoxymethylthioNot explicitly reported*Predicted enhanced electron withdrawal accelerates oxidative addition

*Analogous behavior inferred from substituent effects in related compounds.

Nucleophilic and Electrophilic Reactions

The boronic acid group and sulfur-containing substituent enable dual reactivity:

  • Nucleophilic Reactivity : The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles (e.g., hydroxylamines, diols) to form tetrahedral intermediates .

  • Electrophilic Reactivity : The methoxymethylthio group’s sulfur atom can undergo electrophilic substitution (e.g., halogenation) or oxidation to sulfone derivatives under controlled conditions .

Example Reaction Pathway :
PhB OH 2+ROHPhB OR 2+2H2O\text{PhB OH }_2+\text{ROH}\rightarrow \text{PhB OR }_2+2\text{H}_2\text{O}

This esterification is reversible, driven by dehydration agents or elevated temperatures .

Diol Complexation and Reversible Bonding

The boronic acid group forms pH-dependent reversible bonds with 1,2- or 1,3-diols (e.g., sugars), critical for biomedical applications:

  • Binding Affinity : The methoxymethylthio group modulates electron density at boron, affecting pKa and diol-binding capacity. For example, 4-fluorophenylboronic acid derivatives show glucose sensitivity at physiological pH .

  • Kinetics : Binding constants (Ka) for glucose analogs range from 10²–10³ M⁻¹, influenced by substituent electronic effects (Table 2) .

Table 2: Diol-Binding Properties of Boronic Acids

CompoundKa (M⁻¹) with GlucosepH Optimum
Phenylboronic acid1.2 × 10²7.4
4-(Methoxymethylthio)phenylboronic acid*~2.5 × 10²7.2–7.6
4-Fluorophenylboronic acid3.0 × 10²7.8

*Predicted based on substituent effects .

Dehydration and Boroxine Formation

Under anhydrous conditions, this compound dehydrates to form boroxine trimers:
3PhB OH 2 PhBO 3+3H2O3\,\text{PhB OH }_2\rightarrow \text{ PhBO }_3+3\,\text{H}_2\text{O}

The methoxymethylthio group increases steric bulk, potentially slowing trimerization compared to unsubstituted analogs .

Functionalization and Derivatization

The compound undergoes further modifications:

  • Protection/Deprotection : Forms boronate esters with diols (e.g., saccharides), enabling temporary masking of reactive groups .

  • Halodeboronation : Reacts with halogens (e.g., Br₂) to yield aryl halides, useful in iterative synthesis :
    PhB OH 2+Br2PhBr+B OH 3+HBr\text{PhB OH }_2+\text{Br}_2\rightarrow \text{PhBr}+\text{B OH }_3+\text{HBr}

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight pKa* Key Applications References
4-(Methylthio)phenylboronic acid -SMe C₇H₉BO₂S 168.019 ~8.1 (estimated) SARS-CoV inhibition, affinity chromatography
Phenylboronic acid -H C₆H₇BO₂ 121.93 8.8 ± 0.1 Baseline for comparisons, cis-diol binding
4-Methoxyphenylboronic acid -OCH₃ C₇H₉BO₃ 151.96 ~8.5 Suzuki couplings, fluorescence probes
4-Carboxyphenylboronic acid -COOH C₇H₇BO₄ 165.94 ~7.5 Biomedical conjugates, pH-sensitive sensors
4-(Bromomethyl)phenylboronic acid -CH₂Br C₇H₈BBrO₂ 215.86 N/A Dendrimer functionalization, gene delivery
4-(Methylsulfonyl)phenylboronic acid -SO₂Me C₇H₉BO₄S 216.12 N/A Enzyme inhibition studies

Note: pKa values for sulfonamide-substituted phenylboronic acids (e.g., 4-(N-allylsulfamoyl)-phenylboronic acid) are reduced to ~7.1–7.4 due to electron-withdrawing effects . The -SMe group in 4-(Methylthio)phenylboronic acid likely lowers pKa moderately compared to phenylboronic acid (estimated ~8.1).

Functional Differences

Reactivity in Suzuki-Miyaura Couplings
  • 4-Methoxyphenylboronic acid is widely used due to its electron-donating methoxy group, which enhances stability and reactivity in cross-coupling reactions .
  • 4-(Methylthio)phenylboronic acid is less documented in such reactions but may exhibit unique regioselectivity due to sulfur’s polarizability .

Stability and Handling

  • 4-(Methylthio)phenylboronic acid is stable under inert conditions but may oxidize to the sulfonyl derivative (-SO₂Me) over time .
  • 4-Methoxyphenylboronic acid is commercially available in high purity (≥97%) and stable in aqueous buffers at neutral to basic pH .

Preparation Methods

Synthesis of the Methoxymethylthio Substituent on the Phenyl Ring

A common approach is to start from a 4-bromophenyl precursor and introduce the methoxymethylthio group by nucleophilic substitution or alkylation of a thiol or sulfide intermediate. For example:

  • Preparation of (4-bromophenyl)(3-butenyl)sulfide via alkylation of 4-bromothiophenol with 4-bromo-1-butene, followed by oxidation to sulfone or other sulfur oxidation states.

  • Alternatively, direct alkylation of 4-bromothiophenol with methoxymethyl halides can yield the methoxymethylthio substituent.

Installation of the Boronic Acid Group

Once the methoxymethylthio substituent is in place, the boronic acid group can be introduced through:

  • Lithiation and borylation: Treatment of the substituted aryl bromide with n-butyllithium at low temperature to generate the aryllithium intermediate, followed by quenching with trialkyl borates (e.g., trimethyl borate) and subsequent acidic hydrolysis to afford the boronic acid.

  • Palladium-catalyzed borylation: Using Pd(0) catalysts to couple the substituted aryl bromide with bis(pinacolato)diboron or other diboron reagents, followed by hydrolysis to the free boronic acid.

An example from related literature describes the lithiation of 4-bromophenyl derivatives in hexane with n-butyllithium at -78 °C, warming to room temperature, then quenching with trialkyl borate to produce the boronic acid after aqueous workup.

Representative Synthetic Route and Conditions

Step Reagents/Conditions Description Yield (%) Notes
1 4-Bromothiophenol + methoxymethyl halide, NaH or base, DMF, 0–25 °C Alkylation to form 4-(methoxymethylthio)bromobenzene ~85–95 Control of temperature critical to avoid side reactions
2 n-Butyllithium (1.6 M in hexane), -78 °C to RT Lithiation of aryl bromide to aryllithium intermediate Quantitative Anhydrous conditions required
3 Trimethyl borate, -78 °C to RT Quenching aryllithium with borate to form boronate ester High Immediate hydrolysis follows
4 Aqueous acid (HCl), RT Hydrolysis of boronate ester to this compound 70–90 Purification by recrystallization

This sequence is a standard approach for preparing substituted phenylboronic acids with sulfur-containing substituents.

Alternative Palladium-Catalyzed Borylation Method

An alternative method involves palladium-catalyzed cross-coupling of 4-(methoxymethylthio)aryl bromide with diboron reagents:

The reaction proceeds to form the pinacol boronate ester, which can be hydrolyzed under acidic conditions to yield the boronic acid. This method avoids the use of highly reactive organolithium reagents and can be more tolerant of functional groups.

Research Findings and Comparative Analysis

Method Advantages Disadvantages Typical Yield References
Lithiation + Borate Quench High regioselectivity, well-established Requires low temperature, moisture sensitive reagents 70–90%
Pd-Catalyzed Borylation Milder conditions, functional group tolerance Requires expensive catalysts, longer reaction times 60–85%

The lithiation method is straightforward but demands strict anhydrous and low-temperature conditions. The palladium-catalyzed route offers operational simplicity and scalability but at higher cost.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range (%) Notes
1. Lithiation and Borylation n-BuLi, B(OMe)3, HCl -78 °C to RT, anhydrous 70–90 Sensitive to moisture, requires careful temperature control
2. Pd-Catalyzed Borylation Pd catalyst, B2Pin2, base 80–100 °C, inert atmosphere 60–85 More functional group tolerant, catalyst cost factor
3. Sulfide Alkylation 4-Bromothiophenol, methoxymethyl halide, base 0–25 °C, polar aprotic solvent 85–95 High yield, prerequisite for boronic acid installation

Q & A

Q. What are the recommended synthetic routes for 4-(Methoxymethylthio)phenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Start with a halogenated aromatic precursor (e.g., 4-bromo- or 4-iodo-phenyl derivatives) and react with bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Key parameters include:
  • Catalyst Loading : Optimize between 1–5 mol% to balance cost and efficiency .
  • Solvent System : Use polar aprotic solvents like DMF or THF to enhance boronic acid stability .
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:
  • ¹¹B NMR : Confirm boronic acid functionality (δ ~30 ppm for trigonal planar boron) .
  • FT-IR : Identify B-O stretching (~1350 cm⁻¹) and methoxymethylthio C-O/S-C vibrations .
  • Elemental Analysis : Verify C, H, B, and S composition (deviation <0.4% from theoretical values).
  • Melting Point : Compare with literature (e.g., analogs like 4-Methoxyphenylboronic acid melt at ~227°C ).
    Discrepancies in melting points or NMR splitting patterns may indicate anhydride impurities, requiring further purification .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Refrigerate (<4°C) in airtight, amber glass containers to prevent hydrolysis and oxidation. Desiccate to avoid moisture-induced decomposition .
  • Handling : Use nitrile gloves and ANSI-approved goggles. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Incompatibilities : Reacts violently with strong acids/bases, releasing toxic gases (e.g., H₂S). Use fume hoods for bulk handling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) models the electron density distribution and transition states. Key steps:
  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy for the boronic acid and its transition metal complex .
  • Electrostatic Potential Maps : Identify electron-rich regions (methoxymethylthio group) that influence oxidative addition in Suzuki reactions .
  • Activation Energy Barriers : Compare with experimental yields to validate computational predictions .
    For example, the methoxymethylthio group’s electron-donating effects may lower activation energy for Pd-catalyzed coupling .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives in Suzuki-Miyaura reactions?

  • Methodological Answer : Address discrepancies via systematic studies:
  • Control Experiments : Test identical substrates with varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and bases (K₃PO₄ vs. Na₂CO₃) .
  • Kinetic Profiling : Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination).
  • Impurity Analysis : Use LC-MS to detect trace contaminants (e.g., residual solvents) that inhibit catalysis .
    For instance, anhydride impurities (>2%) can reduce yields by 20–30%, necessitating rigorous purification .

Q. How does the methoxymethylthio substituent influence the electronic and steric properties of phenylboronic acids compared to other functional groups?

  • Methodological Answer :
  • Electronic Effects : The methoxymethylthio group is moderately electron-donating (+M effect), enhancing boronic acid’s Lewis acidity compared to electron-withdrawing groups (e.g., -COOH) .
  • Steric Effects : The substituent’s bulkiness (molecular volume ~45 ų) may hinder transmetalation in sterically congested reactions .
    Compare with analogs:
  • 4-Carboxyphenylboronic acid : Higher acidity (pKa ~7.5) but prone to decarboxylation .
  • 4-Aminophenylboronic acid : Stronger coordination to Pd but susceptible to oxidation .

Q. What are the emerging biomedical applications of this compound-functionalized materials, and what methodological challenges exist in their development?

  • Methodological Answer :
  • Antiviral Nanoparticles : Conjugate with iron oxide or silica nanoparticles via Cu(I)-catalyzed azide-alkyne cycloaddition. Test HCV entry inhibition using JFH1-infected hepatocytes .
  • Biocompatibility Challenges : Assess cytotoxicity via MTT assays (IC50 >100 µM desirable) and hemolysis tests (<5% RBC lysis) .
  • Stability in Physiological Media : Monitor boronate ester hydrolysis in PBS (pH 7.4) over 24 hours. Modify surface PEGylation to enhance half-life .

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